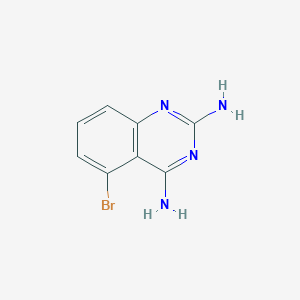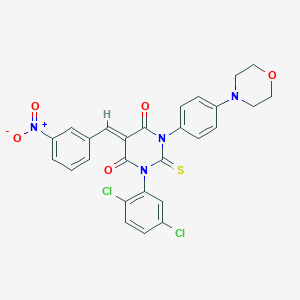
4-Cyano-alpha-chloro benzaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-alpha-chloro benzaldoxime is an organic compound with the molecular formula C8H5ClN2O. It is a derivative of benzaldoxime, where the benzene ring is substituted with a cyano group at the fourth position and a chloro group at the alpha position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-alpha-chloro benzaldoxime typically involves the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Chlorinating Agent: Thionyl chloride or phosphorus pentachloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-alpha-chloro benzaldoxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyano-alpha-chloro benzaldoxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Cyano-alpha-chloro benzaldoxime involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyano-alpha-bromo benzaldoxime
- 4-Cyano-alpha-fluoro benzaldoxime
- 4-Cyano-alpha-iodo benzaldoxime
Uniqueness
4-Cyano-alpha-chloro benzaldoxime is unique due to the presence of both a cyano group and a chloro group, which confer distinct reactivity and properties. Compared to its analogs with different halogen substitutions, the chloro derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
(1Z)-4-cyano-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(11-12)7-3-1-6(5-10)2-4-7/h1-4,12H/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZZMDCGNWXWRB-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)










